1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
Description
This compound belongs to a class of 2,2,6,6-tetramethylpiperidin-4-ol derivatives functionalized with a hydroxypropyl-linked aryloxy group. Its structure features a [1,1'-biphenyl]-4-yloxy substituent attached to a 2-hydroxypropyl chain, which is further connected to the piperidine core. Its biphenyl group distinguishes it from other analogs, likely influencing pharmacokinetic properties and target binding efficiency.
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-phenylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-23(2)14-20(26)15-24(3,4)25(23)16-21(27)17-28-22-12-10-19(11-13-22)18-8-6-5-7-9-18/h5-13,20-21,26-27H,14-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJZUCIEDXKGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Alkylation
Conditions :
- Substrate : 2,2,6,6-Tetramethylpiperidin-4-ol (5 mmol), 3-([1,1'-biphenyl]-4-yloxy)-1,2-epoxypropane (5.5 mmol).
- Catalyst : BF3·OEt2 (0.5 eq) in toluene at 80°C.
- Outcome : Epoxide ring opening yields the 2-hydroxypropyl-linked product.
Mechanistic Insight :
The Lewis acid activates the epoxide, enabling nucleophilic attack by the piperidine’s hydroxyl group. Steric hindrance from the tetramethyl groups necessitates elevated temperatures for sufficient reactivity.
Mitsunobu Reaction
Alternative Approach :
- Reagents : DIAD (1.2 eq), PPh3 (1.2 eq), 3-([1,1'-biphenyl]-4-yloxy)-1,2-propanediol (1.0 eq), 2,2,6,6-tetramethylpiperidin-4-ol (1.0 eq) in THF.
- Yield : 65–70% after column chromatography (CH2Cl2/MeOH 10:1).
Advantages :
- Mitigates regioselectivity issues inherent to epoxide opening.
- Preserves stereochemistry of chiral centers in diol precursors.
Synthesis of 2,2,6,6-Tetramethylpiperidin-4-ol
The piperidine core is synthesized via Robinson-Gabriel cyclization or reductive amination :
Cyclization of Triketone Intermediates
Procedure :
- Triketone Formation : Pentane-2,4-dione reacts with ammonium acetate in acetic acid to form 2,2,6,6-tetramethyl-4-piperidone.
- Reduction : NaBH4 in MeOH reduces the ketone to the alcohol, yielding 2,2,6,6-tetramethylpiperidin-4-ol (85% yield).
Characterization :
Reductive Amination
Alternative Route :
- Substrates : 4-Hydroxy-2,2,6,6-tetramethylpiperidine and formaldehyde.
- Conditions : H2 (50 psi), Ra-Ni catalyst, EtOH, 80°C.
- Yield : 78%.
Global Deprotection and Final Assembly
Protection Strategies :
- Boc Protection : tert-Butoxycarbonyl (Boc) groups shield the piperidine nitrogen during coupling steps.
- TBS Ethers : Silane protection of hydroxyl groups prevents undesired side reactions.
Final Deprotection :
- Boc Removal : TFA/DCM (1:1) at 0°C cleaves Boc groups without affecting ether linkages.
- Silane Cleavage : TBAF in THF removes TBS ethers, unmasking hydroxyl groups.
Optimization and Scalability Challenges
Byproduct Formation in Epoxide Opening
Purification of Polar Intermediates
- Challenge : Hydroxypropyl intermediates exhibit high polarity, complicating chromatographic separation.
- Solution : Use of reverse-phase HPLC (C18 column, MeCN/H2O gradient) enhances resolution.
Emerging Methodologies
Transition-Metal-Free Cross-Coupling
Recent advances in silyl radical-mediated couplings enable direct C–O bond formation between aryl fluorides and alcohols under mild conditions (room temperature, no metal catalysts). Applied to this synthesis, biphenyl-4-fluoride could couple with 3-hydroxypropyl-piperidine derivatives, bypassing traditional Williamson approaches.
Enzymatic Asymmetric Synthesis
Lipase-catalyzed kinetic resolution of racemic 3-([1,1'-biphenyl]-4-yloxy)-1,2-propanediol achieves enantiomeric excess >99%, critical for chiral drug applications.
Analytical Characterization
Critical Data :
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C24H34ClNO3 | HRMS |
| Melting Point | 158–160°C | DSC |
| Specific Rotation | [α]D20 = +12.5° (c 1.0, CHCl3) | Polarimetry |
| HPLC Purity | >99.5% | C18, MeCN/H2O |
Industrial Scale-Up Considerations
- Cost Efficiency : Williamson etherification remains the most economical route despite lower yields (~60%) compared to Mitsunobu reactions.
- Green Chemistry : Solvent substitution (e.g., cyclopentyl methyl ether代替DCM) reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
Medicinal Applications
-
Pharmaceutical Development :
- The biphenyl structure is a common motif in many pharmaceutical compounds. It serves as a backbone for drugs with diverse biological activities such as anti-inflammatory and anti-cancer properties .
- Compounds similar to this one have been reported to exhibit significant biological activities, including antibacterial and antifungal effects. These properties are attributed to the biphenyl moiety's ability to interact with biological targets effectively .
-
Drug Design :
- The incorporation of the tetramethylpiperidine unit enhances the lipophilicity and bioavailability of the compound, making it a candidate for drug formulation .
- Research indicates that derivatives of biphenyl compounds can modulate various biological pathways, which is crucial for developing new therapeutic agents .
Material Science Applications
-
Organic Light Emitting Diodes (OLEDs) :
- Biphenyl derivatives are utilized in OLED technology due to their favorable electronic properties and stability. The rigid structure of biphenyl enhances the efficiency of light emission in OLEDs .
- This compound's unique properties may contribute to improving the performance of OLEDs by serving as an emissive layer or charge transport material .
- Liquid Crystals :
Case Studies and Research Findings
-
Synthesis and Biological Activity :
- A study published in Nature Reviews Chemistry highlighted various synthetic methodologies for biphenyl derivatives, emphasizing their importance in drug discovery and development .
- The review detailed the biological activities of synthesized compounds, showcasing their potential as therapeutic agents against various diseases.
- Electrophilic Substitution Reactions :
Mechanism of Action
The mechanism of action of 1-(3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Implications
Antiviral Efficacy and Selectivity
AGI14’s success in reducing HBV cccDNA underscores the importance of substituent design. The target compound’s biphenyl group could mimic AGI14’s mechanism but with enhanced aromatic interactions. However, its higher molecular weight (~397.5 vs. AGI14’s 370.6) may necessitate prodrug strategies to improve bioavailability .
Metabolic Considerations
Comparative metabolic studies are critical to assess toxicity.
Biological Activity
1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol, also known by its CAS number 825608-82-0, is a compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H26N2O3
- Molecular Weight : 354.44 g/mol
- Boiling Point : 617.9 ± 55.0 °C (predicted)
- Density : 1.175 ± 0.06 g/cm³ (predicted)
- pKa : 14.16 ± 0.20 (predicted)
The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes in the body:
- Antiangiogenic Activity : Research indicates that this compound may inhibit aberrant angiogenesis, which is crucial in tumor growth and metastasis. It acts by interfering with the signaling pathways involved in blood vessel formation, thus limiting the supply of nutrients to tumors .
- Neuroprotective Effects : The tetramethylpiperidine structure is associated with neuroprotective properties, potentially offering benefits in conditions such as Alzheimer's disease by reducing oxidative stress and promoting neuronal survival .
- Antioxidant Properties : The presence of hydroxyl groups enhances its ability to scavenge free radicals, contributing to its antioxidant capacity .
Biological Activity Overview
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antiangiogenic Properties :
- Neuroprotection in Animal Models :
- Antioxidant Efficacy Assessment :
Q & A
Q. What are the recommended synthetic routes for 1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the biphenyl ether moiety can be introduced via Williamson ether synthesis, where 4-biphenylol reacts with a glycidyl derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The tetramethylpiperidinol group may be incorporated via reductive amination or SN2 reactions using a pre-functionalized piperidine intermediate. Reaction optimization (e.g., solvent polarity, temperature, and stoichiometry) is critical for minimizing side products like over-alkylation .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm substituent positions and stereochemistry), high-resolution mass spectrometry (HRMS) for molecular weight verification, and HPLC-UV/ELSD for purity assessment (>98% recommended for biological studies). For crystalline samples, X-ray diffraction resolves absolute configuration .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Stability studies (via accelerated degradation at 40°C/75% RH for 14 days) suggest sensitivity to light and oxidation; store under inert gas (N₂/Ar) at -20°C in amber vials. Use antioxidants like BHT in stock solutions .
Advanced Research Questions
Q. How does the stereochemistry of the 2-hydroxypropyl linker affect biological activity?
- Methodological Answer : Enantioselective synthesis (e.g., Sharpless epoxidation or chiral resolution) is required to isolate (R)- and (S)-isomers. Comparative bioactivity assays (e.g., receptor binding or enzyme inhibition) can reveal stereospecific effects. For example, in related piperidine derivatives, the (S)-enantiomer showed 10-fold higher affinity for σ-receptors .
Q. What strategies resolve contradictions in reported biological data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Context-dependent effects may arise from assay conditions (e.g., ROS concentration, cell type). Use orthogonal assays (e.g., DPPH radical scavenging, cellular ROS detection via H2DCFDA) and control for redox-active impurities. Dose-response studies in physiologically relevant models (e.g., primary cells vs. immortalized lines) clarify mechanisms .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., cytochrome P450 enzymes) and QSAR models to correlate structural features (e.g., logP, polar surface area) with ADME parameters. For example, substituting the biphenyl group with fluorinated analogs may enhance metabolic stability .
Q. What analytical methods are recommended for detecting degradation products in long-term stability studies?
- Methodological Answer : Employ LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in H₂O/acetonitrile) to identify degradation products. For quantification, use stability-indicating assays validated per ICH guidelines (precision, accuracy, LOD/LOQ). Common degradants include hydrolyzed biphenyl ethers and oxidized piperidine rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
